molecular formula C3H9IN4 B2362635 2-hydrazinyl-4,5-dihydro-1H-imidazole hydroiodide CAS No. 39889-17-3

2-hydrazinyl-4,5-dihydro-1H-imidazole hydroiodide

Cat. No.: B2362635
CAS No.: 39889-17-3
M. Wt: 228.037
InChI Key: SCWOANXBMXJDAP-UHFFFAOYSA-N
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Description

“2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide” is a chemical compound with the molecular formula C3H9IN4 . It has a molecular weight of 228.037. The compound is also known by other names such as 2-Hydrazino-2-Imidazoline .


Molecular Structure Analysis

The molecular structure of “2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide” consists of a 4,5-dihydro-1H-imidazole ring with a hydrazine group attached . The InChI key for the compound is SCWOANXBMXJDAP-UHFFFAOYSA-N.

Scientific Research Applications

Chemical Structure and Synthesis Studies

  • 2-Hydrazino-4,5-dihydro-1H-imidazole hydroiodide is involved in the synthesis of various chemical compounds. A study by Sinkkonen et al. (2002) delved into the NMR properties of hydrazino derivatives, emphasizing their structural variations such as ring-chain tautomerism and cis-trans isomerism, crucial for understanding the chemical behavior of compounds involving 2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide (Sinkkonen et al., 2002).

Potential in Anticancer Research

  • The compound has been used to create monocyclic amidinohydrazones, which were investigated for their anticancer and anti-HIV properties. This research, conducted by Krȩżel (1998), highlights the potential therapeutic applications of derivatives of 2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide in combating cancer and HIV (Krȩżel, 1998).

Antimicrobial Activity

  • The antimicrobial potential of derivatives of 2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide has been a significant focus. El-aal et al. (2016) synthesized novel derivatives and evaluated their antimicrobial efficacy, revealing promising antibacterial and antifungal activities (El-aal et al., 2016).
  • In another study, Rekha et al. (2019) explored the synthesis of imidazolyl Schiff bases, triazoles, and azetidinones, finding that some derivatives exhibited significant antibacterial and antifungal properties (Rekha et al., 2019).

Biofilm Inhibition

  • The potential of 2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide derivatives in inhibiting biofilms was studied by Steenackers et al. (2014), who developed a microwave-assisted synthesis of 2-amino-1H-imidazole/triazole conjugates. These conjugates showed preventive activity against biofilms of various pathogens, indicating the compound's relevance in addressing microbial resistance (Steenackers et al., 2014).

Properties

IUPAC Name

4,5-dihydro-1H-imidazol-2-ylhydrazine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N4.HI/c4-7-3-5-1-2-6-3;/h1-2,4H2,(H2,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWOANXBMXJDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NN.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39889-17-3
Record name 2-hydrazinyl-4,5-dihydro-1H-imidazole hydroiodide
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